1-Benzyl-3-hydrazinylpyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13671850
Molecular Formula: C11H18ClN3
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClN3 |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | (1-benzylpyrrolidin-3-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C11H17N3.ClH/c12-13-11-6-7-14(9-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H |
| Standard InChI Key | VCZPIKNQHAOKKR-UHFFFAOYSA-N |
| SMILES | C1CN(CC1NN)CC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CN(CC1NN)CC2=CC=CC=C2.Cl |
Introduction
1-Benzyl-3-hydrazinylpyrrolidine hydrochloride is a chemical compound with the molecular formula C11H17N3Cl, although the formula provided in some sources simplifies to C11H17N without considering the hydrochloride salt. It has a molecular weight of approximately 191.27 g/mol for the base form, but this increases when including the hydrochloride salt. The compound is typically available with a purity of at least 95% .
Synthesis and Preparation
While specific synthesis methods for 1-Benzyl-3-hydrazinylpyrrolidine hydrochloride are not detailed in the available literature, compounds of similar structure often involve reactions that form the pyrrolidine ring and subsequent substitution reactions to introduce the benzyl and hydrazinyl groups.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 1-Benzyl-3-hydrazinylpyrrolidine hydrochloride, future studies could focus on exploring its potential biological activities, such as antimicrobial or anticancer effects, and its suitability for pharmaceutical development. Additionally, investigating its chemical properties and stability could provide insights into its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume